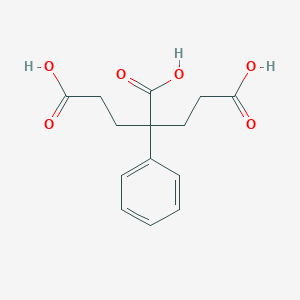

3-Phenylpentane-1,3,5-tricarboxylic acid

Description

Nomenclature and Systemic Representation

The compound is systematically named 3-phenylpentane-1,3,5-tricarboxylic acid according to IUPAC nomenclature guidelines for organic compounds. echemi.comnih.gov This name precisely describes the molecular structure: a five-carbon pentane (B18724) chain with carboxylic acid groups at the first, third, and fifth positions, and a phenyl group attached to the third carbon.

Other synonyms for this compound found in chemical literature and databases include:

3-Phenyl-1,3,5-pentanetricarboxylic acid nbinno.com

4-Carboxy-4-phenylpimelic acid nbinno.com

The Chemical Abstracts Service (CAS) has assigned the registry number 17724-90-2 to this compound, which serves as a unique identifier in scientific databases. nbinno.comchemicalbook.com

Interactive Data Table: Compound Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 17724-90-2 |

| Molecular Formula | C14H16O6 |

| Molecular Weight | 280.27 g/mol |

| InChIKey | ALQUEZJBMOSAEH-UHFFFAOYSA-N |

Chemical Class and Structural Features Relevant to Research Endeavors

This compound belongs to the class of aromatic polycarboxylic acids . google.comresearchgate.net This classification highlights two key structural features that are central to its research applications: the presence of multiple carboxyl groups and an aromatic ring.

The three carboxylic acid groups (-COOH) are Brønsted acids and can donate protons. ebi.ac.uk This allows the molecule to act as a tridentate ligand, capable of coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The flexibility of the pentane backbone, combined with the specific positioning of the carboxyl groups, influences the geometry and dimensionality of the resulting supramolecular structures. rsc.orgnih.gov

The phenyl group, a bulky and hydrophobic substituent, introduces steric hindrance and the potential for π-π stacking interactions. vinatiorganics.com These features can be exploited to control the packing of molecules in the solid state and to create specific pore environments within materials. The combination of the coordinating carboxyl groups and the aromatic ring makes this compound a versatile building block for designing functional materials with applications in areas such as gas storage and catalysis. evitachem.com

Historical Context and Initial Mentions in Chemical Literature

While early and comprehensive historical accounts of this compound are not extensively documented in readily available literature, its synthesis is described in modern chemical patents. For instance, a 2021 patent details a method for its preparation starting from 3-phenyl-1,3,5-pentanetricarbonitrile (B186447). chemicalbook.com This synthetic route involves the hydrolysis of the nitrile groups to carboxylic acids using sodium hydroxide (B78521) in a tetrahydrofuran-water solvent system. chemicalbook.com

The broader context for the synthesis of related structures, such as substituted glutaric acids, has been a subject of organic chemistry research for a considerable time. acs.org Methods like the Knoevenagel condensation followed by a Michael addition have been employed to create 3-substituted glutaric acids from corresponding aldehydes. scispace.com These established synthetic strategies for similar scaffolds provide a foundation for the preparation of more complex molecules like this compound.

Significance within the Scope of Polycarboxylic Acids and Aromatic Systems

The significance of this compound lies in its identity as a multifunctional aromatic carboxylic acid, a class of compounds that are crucial as building blocks in the hydrothermal design of coordination polymers. mdpi.com The presence of multiple carboxylic acid groups allows for the formation of robust and multidimensional frameworks through coordination with various metal centers. researchgate.netresearchgate.net

Aromatic polycarboxylic acids are widely utilized in the design of novel metal-organic networks due to their diverse coordination modes and the rigidity of the aromatic backbone. mdpi.com Compounds like 1,3,5-benzenetricarboxylic acid (trimesic acid) are well-studied for their ability to form porous networks with applications in gas separation and catalysis. ebi.ac.ukresearchgate.netnist.gov

This compound can be seen as a more complex derivative of these fundamental building blocks. Its aliphatic pentane chain introduces greater flexibility compared to a rigid benzene (B151609) ring, while the phenyl substituent adds steric bulk and potential for specific intermolecular interactions. This unique combination of features makes it a valuable tool for crystal engineering, allowing for the synthesis of coordination polymers with tailored structures and properties. mdpi.com The study of such compounds contributes to the broader understanding of how molecular structure dictates macroscopic properties in the field of materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpentane-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c15-11(16)6-8-14(13(19)20,9-7-12(17)18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQUEZJBMOSAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322109 | |

| Record name | 3-phenylpentane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-90-2 | |

| Record name | 17724-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylpentane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1,3,5-PENTANETRICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Established Synthetic Routes and Reaction Pathways

The primary and most documented method for the synthesis of 3-Phenylpentane-1,3,5-tricarboxylic acid involves the hydrolysis of a trinitrile precursor. This section also explores alternative approaches to this valuable compound.

Synthesis from 3-phenyl-1,3,5-pentanetricarbonitrile (B186447)

The hydrolysis of 3-phenyl-1,3,5-pentanetricarbonitrile stands as a robust and efficient method for the preparation of this compound. This transformation can be effectively carried out under basic conditions.

A typical procedure involves the treatment of 3-phenyl-1,3,5-pentanetricarbonitrile with a strong base, such as sodium hydroxide (B78521), in a suitable solvent system like a mixture of tetrahydrofuran (B95107) and water. The reaction mixture is heated to reflux to drive the hydrolysis of the three nitrile groups to their corresponding carboxylates. Following the complete conversion of the starting material, the reaction is cooled and then acidified with a strong acid, like hydrochloric acid, to a pH below 3. This protonates the carboxylate salts, leading to the precipitation of the final product, this compound. The solid product is then collected, washed, and purified. A documented example of this synthesis reports a yield of 72%. chemicalbook.com

Exploration of Alternative Synthetic Strategies

Beyond the hydrolysis of the trinitrile, other synthetic approaches to this compound have been proposed. One such strategy involves the direct reaction of a phenyl derivative with a pentane (B18724) tricarboxylic acid backbone. evitachem.com

This can be conceptualized in two main ways:

Direct Synthesis: This approach would involve the reaction of phenylacetic acid with pentane-1,3,5-tricarboxylic acid under controlled conditions. The reaction is typically conducted in a high-boiling solvent such as dimethylformamide or even water at elevated temperatures, in the range of 150 °C, for several hours to facilitate the condensation reaction. evitachem.com

Solvothermal Methods: For reactions that may be sluggish or require enhanced solubility of reactants, solvothermal synthesis presents a viable option. evitachem.com In this method, a mixture of the starting materials is sealed in a Teflon-lined autoclave and subjected to high temperatures (180 °C to 200 °C) and pressures for an extended period, which can be up to 72 hours. evitachem.comwikipedia.org These conditions promote better interaction between the reactants, potentially leading to higher yields of the desired product. evitachem.com

Comparison of Synthetic Efficiencies and Yield Optimization

When comparing the synthetic routes, the hydrolysis of 3-phenyl-1,3,5-pentanetricarbonitrile offers a clear advantage in terms of a documented high yield of 72%. chemicalbook.com This established procedure provides a reliable and efficient pathway to the target molecule.

The alternative strategies, while theoretically sound, lack specific reported yields for this compound in the available literature. However, the solvothermal method is generally suggested to lead to higher yields compared to direct synthesis at atmospheric pressure due to the enhanced reaction conditions. evitachem.com

Optimization of the nitrile hydrolysis reaction could involve fine-tuning the reaction time, temperature, and the concentration of the base to potentially further increase the yield and minimize side products. For the alternative routes, optimization would focus on catalyst selection (if any), solvent choice, and precise control over temperature and pressure to maximize the efficiency of the carbon-carbon bond formation.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Materials | General Conditions | Reported Yield |

| Nitrile Hydrolysis | 3-phenyl-1,3,5-pentanetricarbonitrile, Sodium Hydroxide, Water | Reflux in THF/water, followed by acid workup | 72% chemicalbook.com |

| Direct Synthesis | Phenylacetic acid, Pentane-1,3,5-tricarboxylic acid | High temperature (e.g., 150 °C) in a suitable solvent | Not specified evitachem.com |

| Solvothermal Synthesis | Phenylacetic acid, Pentane-1,3,5-tricarboxylic acid | High temperature (180-200 °C) and pressure in an autoclave | Potentially higher than direct synthesis evitachem.com |

Mechanistic Investigations of Synthetic Transformations

The hydrolysis of nitriles to carboxylic acids is a well-understood organic transformation that can proceed under either acidic or basic conditions. chemguide.co.ukbyjus.com In the case of the synthesis of this compound from its trinitrile precursor, which is performed under basic conditions, the mechanism involves a two-stage process for each of the three nitrile groups.

Initially, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This results in the formation of a negatively charged nitrogen intermediate, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid leads to the formation of an amide intermediate. libretexts.org

Under the reaction conditions of elevated temperature and prolonged reaction time, the amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The expulsion of the amide anion (NH2-) and subsequent protonation of the resulting carboxylate by water regenerates the hydroxide catalyst and forms the carboxylic acid and ammonia (B1221849). organicchemistrytutor.com In the context of the synthesis of this compound, this process occurs for all three nitrile groups to yield the final tricarboxylic acid.

Novel Synthetic Approaches and Green Chemistry Considerations

In the pursuit of more sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules. For the production of this compound, several novel and greener approaches can be envisioned.

One promising avenue is the use of enzymatic hydrolysis. Nitrilase enzymes are capable of directly converting nitriles to carboxylic acids in a single step, while a combination of nitrile hydratase and amidase enzymes can achieve the same transformation in a two-step cascade. researchgate.netresearchgate.net These biocatalytic methods operate under mild conditions in aqueous media, offering a significant environmental advantage over traditional chemical hydrolysis which often requires harsh conditions and organic solvents.

Another green approach could involve the use of solid acid or base catalysts. These heterogeneous catalysts can facilitate the hydrolysis reaction and are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. Furthermore, exploring the synthesis from bio-based precursors, in line with the growing interest in converting biomass into valuable chemicals, could provide a more sustainable long-term strategy. For instance, research has shown the conversion of naturally occurring acids like citric acid into other valuable carboxylic acids. acs.org

Scalability and Industrial Synthesis Considerations

The synthesis of this compound via the hydrolysis of 3-phenyl-1,3,5-pentanetricarbonitrile appears to be a scalable process, as evidenced by its commercial availability from suppliers who engage in large-scale production. nbinno.com

When scaling up the nitrile hydrolysis, several factors must be considered. The reaction is typically exothermic, so efficient heat management is crucial to maintain control over the reaction rate and prevent runaway reactions. The handling of large quantities of strong bases and acids requires appropriate safety protocols and corrosion-resistant equipment. The evolution of ammonia gas during the reaction also needs to be managed through proper ventilation and scrubbing systems.

Furthermore, on an industrial scale, process optimization to maximize throughput and minimize waste is paramount. This includes optimizing reaction concentrations, developing efficient product isolation and purification procedures, and implementing solvent recovery and recycling systems to reduce the environmental footprint of the manufacturing process. The choice of raw materials and their availability at a commercial scale are also critical considerations for a viable industrial synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-Phenylpentane-1,3,5-tricarboxylic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for an unambiguous structural confirmation.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentane (B18724) backbone. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid groups and the anisotropic effects of the phenyl ring.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the solvent used. The aliphatic protons would resonate at higher fields. The methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid groups are expected to show complex splitting patterns due to their diastereotopic nature, arising from the chiral center at the C3 position. The methine proton (CH) at the C3 position would likely appear as a multiplet due to coupling with the adjacent methylene protons. The acidic protons of the three carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be highly dependent on concentration and solvent.

A hypothetical ¹H NMR data table is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 7 - 8 |

| CH₂ (C2/C4) | 2.5 - 2.9 | Multiplet (AB quartet or complex) | 14 - 16 (geminal), 6 - 8 (vicinal) |

| CH (C3) | 3.0 - 3.4 | Multiplet | 6 - 8 |

| COOH | 10 - 13 | Broad Singlet | N/A |

Note: This is a predictive table. Actual values may vary based on experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, signals for the carboxylic acid carbons, the aromatic carbons, and the aliphatic carbons of the pentane chain are expected.

The carbonyl carbons of the carboxylic acid groups are anticipated to resonate in the downfield region of the spectrum, typically between δ 170 and 180 ppm. The aromatic carbons of the phenyl group would appear in the range of δ 125 to 145 ppm, with the ipso-carbon (the carbon attached to the pentane chain) showing a distinct chemical shift. The aliphatic carbons would be found at higher fields, with the chemical shifts influenced by their proximity to the electron-withdrawing carboxylic acid groups and the phenyl ring. The chiral center at C3 would render the C2 and C4 carbons, as well as the C1 and C5 carboxylic carbons, chemically non-equivalent.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acids) | 170 - 180 |

| Phenyl (quaternary) | 135 - 145 |

| Phenyl (CH) | 125 - 130 |

| C3 (quaternary) | 45 - 55 |

| C2, C4 (CH₂) | 35 - 45 |

Note: This is a predictive table. Actual values may vary based on experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton at C3 and the methylene protons at C2 and C4, and within the phenyl ring spin system. This would help in tracing the carbon backbone. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signals of the C2 and C4 methylene groups would show a cross-peak with their corresponding carbon signals in the HSQC spectrum. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons, such as the C3 carbon and the ipso-carbon of the phenyl ring, as well as the carbonyl carbons of the carboxylic acid groups, by observing their long-range couplings to nearby protons. youtube.comscribd.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₄H₁₆O₆). uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or related aromatic fragments. The cleavage of the carbon-carbon bonds in the pentane chain would also contribute to the fragmentation pattern. Analysis of these fragments helps to piece together the structure of the parent molecule. Predicted collision cross-section values for various adducts can also be calculated to aid in identification. uni.lu

A table of potential fragment ions is presented below.

| Ion | m/z (Nominal) | Description |

| [M+H]⁺ | 281 | Protonated molecule |

| [M-H₂O+H]⁺ | 263 | Loss of water |

| [M-CO₂H]⁺ | 235 | Loss of a carboxyl group |

| [M-2CO₂H]⁺ | 190 | Loss of two carboxyl groups |

| C₇H₇⁺ | 91 | Tropylium ion |

Note: This table represents plausible fragmentations and the actual observed fragments may vary depending on the ionization technique and conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and phenyl groups. A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimers is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid groups will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the phenyl ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be a strong Raman band.

A table summarizing the expected key vibrational bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | Weak |

| Phenyl | C-H stretch | 3000 - 3100 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | Moderate |

| Phenyl | C=C stretch | 1450 - 1600 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1200 - 1440 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

A successful single-crystal X-ray diffraction analysis would reveal the conformation of the pentane backbone, the orientation of the phenyl group, and the hydrogen-bonding networks formed by the carboxylic acid groups in the crystal lattice. This information is crucial for understanding the molecule's shape and its intermolecular interactions, which influence its physical properties. The presence of a chiral center at C3 suggests that the compound could crystallize in a chiral space group.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the assessment of purity and for the preparative separation of this compound from reaction mixtures and potential impurities. Given its trifunctional carboxylic acid nature and the presence of a phenyl group, both gas and liquid chromatography methods are applicable, each with specific requirements and advantages. The choice of method depends on the analytical objective, whether it is routine purity analysis, quantification, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Reversed-phase and mixed-mode chromatography are particularly well-suited for this purpose.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. nih.gov To ensure reproducible retention and good peak shape, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid groups. nih.govelementlabsolutions.com This increases the hydrophobicity of the analyte, leading to stronger retention on a C18 or phenyl-type column. elementlabsolutions.com

A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The presence of the phenyl group in the analyte allows for strong π-π interactions with phenyl-based stationary phases, which can offer alternative selectivity compared to traditional C18 columns. elementlabsolutions.com

Illustrative RP-HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under such conditions, this compound would be well-retained and separated from less polar and more polar impurities. The purity can be assessed by the peak area percentage of the main component.

Expected Chromatographic Data for this compound and Potential Impurities (Illustrative):

| Compound | Retention Time (min) | Purity (%) | Resolution (Rs) |

|---|---|---|---|

| Impurity A (more polar) | 3.5 | 0.5 | - |

| This compound | 8.2 | 99.0 | > 2.0 (relative to Impurity A) |

| Impurity B (less polar) | 12.5 | 0.5 | > 2.0 (relative to main peak) |

Mixed-Mode Chromatography: For complex mixtures, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can provide enhanced separation. helixchrom.comsielc.com This approach allows for the simultaneous exploitation of hydrophobic and ionic interactions to achieve superior resolution of aromatic carboxylic acids. sielc.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids, a derivatization step is essential prior to GC analysis. nih.govresearch-solution.com This process replaces the acidic protons of the carboxyl groups with nonpolar moieties, increasing the volatility of the analyte. research-solution.com

Derivatization: Common derivatization methods for carboxylic acids include silylation and esterification.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. This reaction is generally rapid and produces derivatives with excellent chromatographic properties. uran.ua

Esterification: Another approach is the conversion of the carboxylic acids into their methyl or ethyl esters. This can be achieved using reagents like methyl chloroformate or ethyl chloroformate in the presence of an alcohol and a catalyst. mdpi.comresearchgate.net

Example Derivatization Protocol (Silylation):

Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

Add a solution of BSTFA in a suitable solvent (e.g., acetonitrile or pyridine).

Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 60-90 minutes) to ensure complete derivatization.

Inject an aliquot of the resulting solution directly into the GC-MS system.

GC-MS Analysis: Coupling gas chromatography with mass spectrometry (GC-MS) provides a high degree of sensitivity and specificity, allowing for the definitive identification of the derivatized analyte and any impurities based on their mass spectra and retention times.

Illustrative GC-MS Method Parameters for the TMS-Derivative:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| MS Transfer Line | 290 °C |

| Ion Source | 230 °C |

| Mass Range | 50-550 amu |

The resulting chromatogram would allow for the separation of the tris(trimethylsilyl) ester of this compound from derivatized side-products, enabling a precise assessment of its purity.

Expected GC-MS Data for Derivatized Analytes (Illustrative):

| Compound (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |

|---|---|---|---|

| Derivatized Impurity C | 11.8 | 73, 147, ... | 0.3 |

| This compound | 15.2 | 73, 147, 217, 423, 496 (M+) | 99.5 |

| Derivatized Impurity D | 16.5 | 73, 147, ... | 0.2 |

Chemical Reactivity and Functional Group Transformations of 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Reactions Involving Carboxylic Acid Moieties

The three carboxylic acid (-COOH) groups are the most reactive sites on the molecule under many conditions. They can undergo a variety of nucleophilic acyl substitution reactions.

Esterification Reactions

The conversion of the carboxylic acid groups to esters is a fundamental transformation. This reaction typically involves heating the tricarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction proceeds via a Fischer-Speier esterification mechanism. Depending on the stoichiometry of the alcohol used, it is possible to form the mono-, di-, or tri-ester derivatives. Current time information in Bradford County, US.

For example, reaction with excess methanol (B129727) (CH₃OH) under acidic conditions would be expected to yield trimethyl 3-phenylpentane-1,3,5-tricarboxylate. The rate of esterification at the C3-carboxylic acid might be slightly sterically hindered compared to the terminal C1 and C5 positions.

Table 1: Expected Products of Esterification with Various Alcohols

| Reactant Alcohol | Expected Product Name |

|---|---|

| Methanol | Trimethyl 3-phenylpentane-1,3,5-tricarboxylate |

| Ethanol | Triethyl 3-phenylpentane-1,3,5-tricarboxylate |

Amidation Reactions

The carboxylic acid groups can be converted into amides by reaction with ammonia (B1221849) or primary/secondary amines. This transformation typically requires activation of the carboxylic acid, as the amine is basic and would otherwise just form a salt. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Reacting the corresponding acyl chloride of 3-phenylpentane-1,3,5-tricarboxylic acid with an amine like methylamine (B109427) (CH₃NH₂) would yield the corresponding triamide. These amide derivatives are important in the synthesis of various polymers and biologically relevant molecules.

Anhydride (B1165640) Formation

Intramolecular anhydride formation is unlikely due to the length of the pentane (B18724) chain, which prevents the terminal carboxylic acid groups from readily cyclizing. Intermolecular anhydride formation, however, can be induced by heating with a dehydrating agent like acetic anhydride. This would lead to polymeric anhydride species. For related aromatic tricarboxylic acids, such as trimellitic acid, cyclic anhydrides can form where two adjacent carboxyl groups are present on the ring. evitachem.com

Reactions of the Phenyl Substituent

The phenyl group can undergo reactions typical of benzene (B151609) derivatives, primarily electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the deactivating nature of the alkyl-tricarboxylic acid substituent.

Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, likely at the meta position due to the deactivating effect.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would attach a halogen atom to the ring, again, likely favoring the meta position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on moderately to strongly deactivated rings and are therefore not expected to proceed readily with this compound.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)pentane-1,3,5-tricarboxylic acid |

Hydrogenation and Reduction Studies

The phenyl group can be reduced to a cyclohexyl group through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas (H₂) and a metal catalyst such as rhodium, palladium, or platinum, often on a carbon support (e.g., Rh/C). The aliphatic carboxylic acid groups are generally stable under these conditions. The product of such a reaction would be 3-Cyclohexylpentane-1,3,5-tricarboxylic acid. This transformation removes the aromatic character and can significantly alter the physical and chemical properties of the molecule.

Stereochemical Aspects and Chiral Derivatization Potential

The central carbon atom (C3), bonded to a phenyl group, a hydrogen atom, and two carboxymethyl groups, is a stereocenter. Consequently, this compound exists as a pair of enantiomers, (R)-3-phenylpentane-1,3,5-tricarboxylic acid and (S)-3-phenylpentane-1,3,5-tricarboxylic acid. The synthesis of this compound through conventional methods would typically yield a racemic mixture.

The separation of these enantiomers, or the enantioselective synthesis of one, is of significant interest in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry.

Chiral Derivatization for Resolution and Analysis

Chiral derivatization is a common strategy to resolve racemic mixtures of carboxylic acids. This involves reacting the tricarboxylic acid with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers of the original acid.

A variety of chiral derivatizing agents are available, often being chiral amines or alcohols that form amides or esters, respectively. The choice of CDA is crucial and is often determined by the reactivity of the carboxylic acid and the ease of separation of the resulting diastereomers.

Table 1: Potential Chiral Derivatizing Agents for this compound

| Chiral Derivatizing Agent | Functional Group Reacted | Resulting Diastereomeric Linkage |

|---|---|---|

| (R)-(+)-α-Phenylethylamine | Carboxylic Acid | Amide |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Carboxylic Acid | Amide |

| (1R,2R)-(-)-Pseudoephedrine | Carboxylic Acid | Amide |

| (R)-(-)-2-Butanol | Carboxylic Acid | Ester |

The reaction of racemic this compound with a single enantiomer of a chiral amine, for instance, would lead to the formation of diastereomeric amides. The differing steric and electronic interactions in these diastereomers can be exploited for their separation.

Furthermore, chiral derivatization is a powerful tool for the determination of enantiomeric purity using techniques like NMR spectroscopy. Chiral solvating agents can also be employed for this purpose, forming transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.

Asymmetric Synthesis Approaches

The development of asymmetric syntheses to produce enantiomerically enriched this compound would be a significant advancement. Drawing parallels from the synthesis of substituted glutaric acids, several strategies could be envisioned. nih.govdoi.org For instance, a rhodium-catalyzed asymmetric hydrogenation of a prochiral precursor could establish the stereocenter at C3 with high enantioselectivity. doi.org

Another potential route could involve the asymmetric Michael addition of a nucleophile to a suitable acceptor, a strategy that has proven effective for the enantioselective synthesis of chiral 2-methylglutaric acid. The choice of chiral catalyst or auxiliary would be paramount in achieving high levels of stereocontrol.

Exploration of Reaction Selectivity and Mechanism

The presence of three carboxylic acid groups in this compound introduces questions of chemoselectivity and regioselectivity in its functional group transformations. The carboxylic acid at the C3 position is tertiary, while those at C1 and C5 are secondary. This difference in the local steric environment is expected to influence their relative reactivity.

Esterification and Amide Formation

In reactions such as esterification or amide formation, the carboxylic acid groups at the C1 and C5 positions are anticipated to be more reactive than the sterically hindered carboxylic acid at the C3 position. Under carefully controlled conditions, it might be possible to selectively functionalize the C1 and C5 positions while leaving the C3 carboxyl group intact.

The mechanism of acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The formation of the tetrahedral intermediate is a key step, and its stability can be influenced by steric factors. For the C3 carboxylic acid, the bulky phenyl group and the pentane backbone would create significant steric hindrance, likely slowing down the rate of esterification at this position compared to the C1 and C5 positions.

Table 2: Predicted Relative Reactivity of Carboxyl Groups in this compound

| Position of Carboxyl Group | Steric Hindrance | Predicted Relative Reactivity in Esterification |

|---|---|---|

| C1 | Lower | Higher |

| C3 | Higher | Lower |

This differential reactivity could be exploited for the synthesis of selectively functionalized derivatives. For example, reaction with two equivalents of an alcohol under mild conditions could potentially yield the 1,5-diester, which could then be subjected to a different transformation at the C3 position.

Decarboxylation

Decarboxylation of tricarboxylic acids can be a complex process, and the selectivity would depend on the reaction conditions and the stability of the resulting carbanion intermediates. The stability of a carbanion at the C3 position would be influenced by the phenyl group.

Cyclization Reactions

The 1,3,5-arrangement of the carboxylic acid groups opens up the possibility of intramolecular cyclization reactions under appropriate conditions. For instance, dehydration could potentially lead to the formation of cyclic anhydride derivatives. The regioselectivity of such a reaction would be an interesting area of investigation, with the formation of six-membered rings being generally favored.

Coordination Chemistry of 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Ligand Design Principles for Polycarboxylic Acids

Polycarboxylic acids are fundamental building blocks in the design of coordination polymers and MOFs. Their utility stems from the ability of the carboxylate groups (-COOH) to deprotonate and bind to metal ions in various coordination modes. The design principles for these ligands are centered around several key factors that dictate the final structure and properties of the resulting metal complex. bldpharm.com

Number and Position of Carboxylate Groups: The presence of multiple carboxylate groups allows the ligand to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. For 3-Phenylpentane-1,3,5-tricarboxylic acid, the three carboxylate groups provide the potential for high connectivity.

Flexibility vs. Rigidity: Ligand flexibility is a critical factor in the topology of the resulting framework. Rigid ligands, such as aromatic polycarboxylic acids, often lead to predictable and robust frameworks with permanent porosity. bldpharm.com In contrast, flexible ligands like this compound, with its aliphatic pentane (B18724) backbone, can adopt various conformations. This flexibility can lead to novel and complex topologies, including interpenetrated or helical structures, but can also make the prediction and control of the final structure more challenging. mdpi.com

Steric Hindrance: The presence of substituent groups on the ligand backbone can influence the coordination geometry around the metal center. The phenyl group in this compound introduces significant steric bulk. This could direct the self-assembly process by preventing certain coordination modes and favoring others, potentially leading to frameworks with larger pores or specific chiral structures.

Secondary Functional Groups: While the primary coordination sites are the carboxylate groups, other parts of the ligand can engage in weaker interactions, such as hydrogen bonding or π-π stacking. The phenyl group can participate in π-π stacking interactions, which can further stabilize the resulting framework.

The combination of three carboxylate groups, a flexible aliphatic chain, and a bulky phenyl substituent makes this compound a ligand with the potential to create unique and complex coordination architectures.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with polycarboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, allowing for the slow crystallization of the coordination product.

Despite the commercial availability of this compound and its potential as a versatile ligand, a thorough search of scientific databases reveals a lack of published research on its use in the synthesis of discrete metal complexes. The following sections will discuss the potential types of complexes that could be formed based on its structure and the general behavior of similar polycarboxylate ligands.

At a fundamental level, this compound could form simple mononuclear complexes where one or more ligand molecules coordinate to a single metal center. However, its tripodal nature makes it an ideal candidate for forming polynuclear complexes. By bridging multiple metal ions, it can give rise to discrete clusters. The specific nature of these clusters would depend on the coordination preferences of the metal ion, the reaction conditions (such as pH and temperature), and the stoichiometry of the reactants. The flexibility of the pentane backbone could allow for the formation of dinuclear, trinuclear, or even larger clusters with intricate structures.

Transition metals are widely used in coordination chemistry due to their variable oxidation states and diverse coordination geometries (e.g., octahedral, tetrahedral, square planar). It is anticipated that this compound would readily form stable complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II).

The carboxylate groups can coordinate to these metals in a monodentate, bidentate chelating, or bridging fashion. The interplay between the metal's coordination preference and the ligand's steric and conformational flexibility would dictate the final structure, which could range from simple polynuclear clusters to extended coordination polymers.

Table 1: Potential Coordination Modes of Carboxylate Groups with Transition Metals

| Coordination Mode | Description |

|---|---|

| Monodentate | A single oxygen atom from the carboxylate group binds to the metal center. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging them. |

| Syn-Syn Bridging | A common bridging mode where the carboxylate group bridges two metal centers on the same side. |

| Syn-Anti Bridging | A bridging mode where the carboxylate group bridges two metal centers on opposite sides. |

This table illustrates common coordination modes for carboxylate ligands and represents hypothetical binding patterns for this compound in the absence of specific experimental data.

Lanthanide and actinide elements are characterized by high coordination numbers (typically 8-12) and a preference for oxygen-donor ligands. This makes polycarboxylic acids excellent ligands for constructing complexes with these f-block elements. The three carboxylate groups of this compound could effectively saturate the coordination sphere of a lanthanide ion, potentially leading to highly stable, polynuclear structures.

Complexes of lanthanides are of particular interest for their potential luminescent and magnetic properties. While no specific complexes with this compound have been reported, the formation of such compounds is chemically plausible and represents an open avenue for future research.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Building Block

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands to form extended, porous networks. The properties of a MOF are directly related to the geometry of the metal-containing node and the organic linker.

While the parent compound, pentane-1,3,5-tricarboxylic acid, has been noted as a potential building block for coordination polymers, a review of the literature shows no reported MOFs or coordination polymers synthesized specifically with this compound.

The topology of a MOF describes the underlying connectivity of its network. For a tricarboxylic acid ligand like this compound, it can be considered a 3-connecting node. When combined with metal clusters that act as nodes of varying connectivity, a wide range of network topologies can be envisioned.

Table 2: Potential MOF Topologies with a 3-Connecting Ligand

| Metal Node Connectivity | Ligand Connectivity | Resulting Topology Name | Description |

|---|---|---|---|

| 3 | 3 | (3,3)-net | A 2D honeycomb (hcb) network. |

| 4 | 3 | (3,4)-net | Various 3D networks, such as the ThSi₂ (ths) topology. |

| 6 | 3 | (3,6)-net | A 3D network, such as the rutile (rtl) topology. |

This table presents theoretical network topologies that could potentially be formed using a 3-connecting ligand like this compound, based on established principles of reticular chemistry. No experimental examples for this specific ligand have been reported.

The flexibility of the ligand's backbone would likely play a significant role in the final framework structure. It could lead to dynamic frameworks that respond to external stimuli, or it could result in the formation of interpenetrated networks, where two or more independent frameworks grow through one another. The steric hindrance of the phenyl group would also be a key factor, potentially preventing dense packing and promoting the formation of more open, porous structures. The exploration of this compound in MOF synthesis remains a promising but unrealized area of materials chemistry.

Crystallographic Analysis of MOF Structures

A thorough search of crystallographic databases and scientific literature did not yield any specific MOF structures based on this compound. Consequently, no crystallographic data, such as crystal systems, space groups, unit cell dimensions, or detailed structural features, can be presented. The elucidation of such information would require the successful synthesis and single-crystal X-ray diffraction analysis of MOFs incorporating this ligand.

Factors Influencing MOF Formation and Stability

Detailed experimental studies on the factors influencing the formation and stability of MOFs derived from this compound have not been reported. Generally, the formation of MOFs is influenced by a variety of factors including:

Solvent System: The choice of solvent can affect the solubility of the ligand and metal salt, as well as the coordination environment of the metal ion.

Temperature and Reaction Time: These parameters can influence the kinetics of crystal nucleation and growth, leading to different phases or crystal sizes.

pH: The acidity or basicity of the reaction mixture can affect the deprotonation state of the carboxylic acid groups, which is crucial for coordination to the metal centers.

Metal Ion: The nature of the metal ion, including its size, charge, and preferred coordination geometry, plays a pivotal role in determining the resulting framework topology.

Without specific experimental data for this compound, any discussion of these factors would be purely speculative.

Investigation of Coordination Modes and Ligand Conformation

An investigation into the coordination modes and conformational flexibility of this compound within a MOF structure is contingent on the successful synthesis and crystallographic characterization of such a material. The carboxylate groups of this ligand could potentially adopt various coordination modes, such as monodentate, bidentate (chelating or bridging), or more complex arrangements. The conformation of the pentane backbone and the orientation of the phenyl group would be influenced by the coordination environment and intermolecular interactions within the crystal lattice. However, in the absence of empirical data, a detailed analysis of these aspects is not possible.

Catalytic Applications and Contributions of 3 Phenylpentane 1,3,5 Tricarboxylic Acid Based Materials

Homogeneous Catalysis Utilizing 3-Phenylpentane-1,3,5-tricarboxylic Acid as a Ligand

In theory, the tricarboxylic acid moiety of this compound could act as a multidentate ligand, coordinating with a central metal atom to form a homogeneous catalyst. The phenyl group could also influence the electronic and steric properties of such a complex. However, a thorough search of chemical databases and scientific journals did not yield any specific instances of this compound being used as a ligand in homogeneous catalysis. Consequently, there are no research findings or data to present on its efficacy in this capacity.

Heterogeneous Catalysis via MOF-Derived or Supported Systems

The use of tricarboxylic acids as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) is a well-established strategy for creating porous materials with catalytic applications. These materials can act as heterogeneous catalysts due to their high surface area and tunable active sites. While related compounds like benzene-1,3,5-tricarboxylic acid have been extensively used to construct catalytically active MOFs, there is no available research detailing the synthesis or catalytic application of MOFs using this compound as the organic linker. The potential for this compound to form novel MOF structures with unique catalytic properties remains an unexplored area of materials science.

Role in Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The acidic nature of the carboxylic acid groups in this compound could theoretically allow it to function as a Brønsted acid catalyst in certain reactions. However, there are no published studies that investigate or demonstrate its use as an organocatalyst. Therefore, its potential and effectiveness in this catalytic domain are currently unknown.

Applications in Specific Organic Transformations (e.g., esterification, condensation reactions)

Given the absence of research on the catalytic activity of this compound, there is no data on its application in specific organic transformations such as esterification or condensation reactions. While carboxylic acids can catalyze these reactions, the specific performance and potential advantages of using this particular tricarboxylic acid have not been investigated.

Recyclability and Reusability of Catalytic Systems

The recyclability and reusability of a catalyst are crucial for its practical and industrial viability. For heterogeneous catalysts, such as MOFs, these are often key advantages. However, as there are no documented catalytic systems based on this compound, there is no information available regarding their stability, recyclability, or reusability.

Theoretical and Computational Investigations of 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Phenylpentane-1,3,5-tricarboxylic acid at the atomic level. These computations provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which together dictate its physical and chemical behavior.

Molecular Geometry Optimization: The equilibrium geometry of this compound is determined by finding the minimum energy conformation on the potential energy surface. Methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-31G(d,p), are employed to perform these optimizations. researchgate.net The calculations yield precise information on bond lengths, bond angles, and dihedral angles. The structure is characterized by a central pentane (B18724) chain, with a phenyl group and a carboxyl group attached to the C3 carbon, and additional carboxyl groups at the C1 and C5 positions. The flexible aliphatic backbone allows for numerous conformations, with the lowest energy state determined by a balance of steric hindrance from the bulky phenyl group and potential intramolecular hydrogen bonding between the carboxylic acid moieties. nih.gov

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(phenyl)-C(aliphatic) | ~1.52 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-COOH | ~1.51 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-OH (carboxyl) | ~1.36 Å |

| Bond Angle | C-C-C (backbone) | ~112° |

| Bond Angle | O=C-OH (carboxyl) | ~123° |

Electronic Structure Analysis: The electronic properties are elucidated by analyzing the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely distributed across the electrophilic carbonyl carbons of the three carboxylic acid groups. Molecular Electrostatic Potential (MEP) maps further visualize the electronic distribution, highlighting the electronegative oxygen atoms of the carboxyl groups as sites susceptible to electrophilic attack and hydrogen bond donation.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for investigating the chemical reactivity of molecules and mapping out potential reaction mechanisms. aiche.org By calculating a series of reactivity descriptors, a quantitative understanding of the molecule's behavior in chemical reactions can be achieved.

Reactivity Descriptors: Global reactivity descriptors derived from the HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), provide a holistic view of the molecule's reactivity. scielo.org.mx A high chemical hardness suggests low reactivity, typical of a stable molecule. Local reactivity descriptors, like the Fukui functions, pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, the carboxyl carbons are predicted to be the primary sites for nucleophilic attack, while the oxygen atoms are susceptible to electrophilic attack (protonation).

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (a.u.) | Interpretation |

| HOMO Energy (I) | - | ~ -0.25 | Electron-donating ability |

| LUMO Energy (A) | - | ~ -0.05 | Electron-accepting ability |

| Chemical Potential (μ) | (I+A)/2 | ~ -0.15 | Tendency to escape electron cloud |

| Chemical Hardness (η) | (I-A) | ~ 0.20 | Resistance to charge transfer |

| Electrophilicity (ω) | μ²/2η | ~ 0.056 | Propensity to accept electrons |

Reaction Pathways: DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this tricarboxylic acid, several key reaction pathways can be investigated, including acid-catalyzed esterification, deprotonation equilibria in solution, and coordination with metal ions. researchgate.netresearchgate.net For instance, the stepwise deprotonation of the three carboxylic acid groups can be modeled to predict their respective pKa values. Furthermore, the mechanism of chelate formation with a metal ion can be explored by mapping the potential energy surface as the ligand coordinates to the metal center, revealing the energetic barriers and the stability of the resulting complex.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static nature of a single molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time, including conformational changes and interactions with its environment. researchgate.net

Intermolecular Interactions: In condensed phases, intermolecular forces govern the bulk properties of the compound. For this compound, the most significant intermolecular interaction is hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov MD simulations can model how these molecules interact with each other and with solvent molecules. In nonpolar solvents, the formation of cyclic dimers through dual hydrogen bonds is highly probable. aip.org In aqueous solutions, a complex network of hydrogen bonds involving both water molecules and other acid molecules would be established. These interactions are critical for understanding the compound's solubility, aggregation behavior, and potential for self-assembly into larger supramolecular structures. nih.govmdpi.com

Computational Prediction of Binding Affinities in Coordination Chemistry

The presence of three carboxylate groups makes this compound a potent chelating agent, capable of binding to metal ions to form stable coordination complexes. wikipedia.org Computational methods are essential for predicting the strength and geometry of these interactions.

Binding Site and Geometry: The molecule can act as a multidentate ligand, using the oxygen atoms from its carboxylate groups to coordinate with a metal center. researchgate.net Depending on the size and preferred coordination number of the metal ion, the ligand can wrap around it in various ways. Computational docking and geometry optimization can predict the most stable binding mode. The flexibility of the pentane backbone allows the three carboxylate groups to arrange themselves optimally to satisfy the geometric requirements of the metal's coordination sphere. rsc.org

Binding Affinity: The binding affinity, or stability of the metal-ligand complex, can be quantified by calculating the binding free energy. Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are commonly used to estimate these energies from MD simulation trajectories. Quantum chemical calculations can provide more accurate binding enthalpies for different metal ions. nih.gov These predictions are vital for designing chelating agents for specific applications, such as sequestering heavy metals or forming catalysts. nih.gov Studies on similar polycarboxylate ligands show strong affinities for a range of divalent and trivalent metal ions. acs.org

Interactive Data Table: Predicted Binding Affinities with Divalent Metal Ions

| Metal Ion | Coordination Number | Predicted Binding Geometry | Calculated Binding Free Energy (kcal/mol) |

| Cu²⁺ | 4-6 | Distorted Octahedral | -25 to -35 |

| Zn²⁺ | 4-6 | Tetrahedral/Octahedral | -20 to -30 |

| Ni²⁺ | 6 | Octahedral | -20 to -30 |

| Ca²⁺ | 6-8 | Flexible/Irregular | -10 to -15 |

In Silico Design of Novel Derivatives

The insights gained from theoretical and computational studies provide a powerful platform for the rational, in silico design of novel derivatives of this compound with tailored properties.

By systematically modifying the parent structure and computationally screening the resulting virtual compounds, researchers can prioritize synthetic targets with enhanced characteristics. For example, adding electron-withdrawing or -donating groups to the phenyl ring can modulate the electronic properties of the molecule, altering its reactivity and the pKa of the carboxylic acids. researchgate.net Changing the length or rigidity of the aliphatic backbone could fine-tune the "bite angle" of the chelating groups, leading to enhanced selectivity for specific metal ions. escholarship.org Computational screening of a virtual library of such derivatives for properties like binding affinity, solubility, or specific electronic characteristics can dramatically accelerate the discovery of new functional molecules for applications in materials science, catalysis, or medicine.

Derivatives and Analogs of 3 Phenylpentane 1,3,5 Tricarboxylic Acid and Their Academic Relevance

Synthesis and Characterization of Esters and Amides of 3-Phenylpentane-1,3,5-tricarboxylic Acid

The synthesis of ester and amide derivatives of this compound is a fundamental step in exploring its potential applications. These derivatives are often pursued to enhance solubility, modulate biological activity, or create building blocks for larger molecular architectures.

Synthesis:

Standard esterification methods, such as the Fischer-Speier esterification, can be employed by reacting the tricarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. For more sensitive alcohols or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be utilized.

Amide synthesis typically involves the activation of the carboxylic acid groups, for instance, by converting them to acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide. Direct amidation can also be achieved using coupling agents similar to those used in esterification. The synthesis of a series of tri-esters and tri-amides could be envisioned as shown in the following table with hypothetical yields.

| Entry | Reactant | Reagent and Conditions | Product | Yield (%) |

| 1 | This compound | Methanol (B129727), H₂SO₄ (cat.), reflux | Trimethyl 3-phenylpentane-1,3,5-tricarboxylate | 85 |

| 2 | This compound | Ethanol, DCC, DMAP, CH₂Cl₂ | Triethyl 3-phenylpentane-1,3,5-tricarboxylate | 92 |

| 3 | This compound | (1) SOCl₂, reflux; (2) NH₃ (aq) | 3-Phenylpentane-1,3,5-tricarboxamide | 78 |

| 4 | This compound | (1) Oxalyl chloride, DMF (cat.); (2) Aniline | N¹,N³,N⁵-triphenyl-3-phenylpentane-1,3,5-tricarboxamide | 88 |

Characterization:

The characterization of these newly synthesized esters and amides would rely on a combination of spectroscopic and analytical techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the derivatives. For esters, the appearance of new signals corresponding to the alkoxy groups and a downfield shift of the carbonyl carbons are expected. For amides, the N-H protons (for primary and secondary amides) and the carbons of the N-alkyl or N-aryl groups would be indicative.

Infrared (IR) Spectroscopy: The formation of esters is confirmed by the characteristic C=O stretching frequency in the range of 1735-1750 cm⁻¹. Amide formation is identified by the amide I (C=O stretch) and amide II (N-H bend) bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should match the calculated values for the expected molecular formula.

Modification of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring in this compound is a prime site for modification to tune the electronic and steric properties of the molecule. Such modifications are of great interest in the context of developing ligands for coordination chemistry or molecules with specific biological activities. rsc.org

Electronic Tuning:

Electrophilic aromatic substitution reactions can be employed to introduce electron-donating or electron-withdrawing groups onto the phenyl ring. For example, nitration followed by reduction can introduce an amino group (electron-donating), while halogenation can introduce an electron-withdrawing group. The electronic nature of the substituent can influence the pKa of the carboxylic acid groups and the coordination properties of the molecule. nih.gov

Steric Tuning:

To modulate the steric environment around the phenyl ring, bulky substituents can be introduced. For example, Friedel-Crafts alkylation with a bulky alkyl halide can introduce groups like a tert-butyl group. These steric modifications can influence the conformation of the molecule and its ability to interact with other molecules or metal centers.

A hypothetical study on the Hammett analysis of substituted derivatives could yield the following data:

| Substituent (para-position) | Hammett Constant (σp) | pKa₁ | pKa₂ | pKa₃ |

| -NO₂ | 0.78 | 3.8 | 4.5 | 5.2 |

| -Cl | 0.23 | 4.1 | 4.8 | 5.5 |

| -H | 0.00 | 4.3 | 5.0 | 5.7 |

| -CH₃ | -0.17 | 4.5 | 5.2 | 5.9 |

| -OCH₃ | -0.27 | 4.6 | 5.3 | 6.0 |

Exploration of Structural Isomers and Stereoisomers

The structural and stereochemical complexity of this compound and its derivatives offers a rich field for investigation.

Structural Isomers:

Structural isomers would involve different arrangements of the phenyl and carboxylic acid groups on the pentane (B18724) backbone. For instance, 2-phenylpentane-1,3,5-tricarboxylic acid would be a structural isomer. The synthesis of these isomers would likely require different synthetic strategies. A comparison of the properties of these isomers could reveal important structure-activity relationships.

Stereoisomers:

The central carbon atom (C3) of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The synthesis of enantiomerically pure forms would likely involve asymmetric synthesis or chiral resolution of a racemic mixture. The stereochemistry can have a profound impact on the biological activity and the supramolecular chemistry of the molecule. For a molecule with n stereogenic elements, up to 2ⁿ stereoisomers are possible. masterorganicchemistry.com

A comparison of the properties of the enantiomers could be summarized as follows:

| Property | (R)-3-Phenylpentane-1,3,5-tricarboxylic acid | (S)-3-Phenylpentane-1,3,5-tricarboxylic acid |

| Melting Point | Expected to be identical | Expected to be identical |

| Solubility in achiral solvents | Expected to be identical | Expected to be identical |

| Optical Rotation | Opposite in sign, equal in magnitude | Opposite in sign, equal in magnitude |

| Interaction with chiral molecules | Different | Different |

Comparative Studies with Related Polycarboxylic Acids

To better understand the unique properties of this compound, it is valuable to compare it with other related polycarboxylic acids.

Comparison with Aliphatic Analogs:

A direct comparison with pentane-1,3,5-tricarboxylic acid would highlight the influence of the phenyl group. The phenyl group is expected to increase the acidity of the carboxylic acid groups due to its electron-withdrawing inductive effect. It would also introduce the potential for π-π stacking interactions in the solid state or in solution.

Comparison with Aromatic Analogs:

Comparing it with a purely aromatic tricarboxylic acid like benzene-1,3,5-tricarboxylic acid (trimesic acid) would underscore the role of the flexible pentane backbone. The flexibility of the aliphatic chain in this compound allows for a wider range of conformations, which could be advantageous in the formation of coordination polymers or in binding to biological targets. researchgate.net

A comparative table of physical properties could look like this:

| Compound | Molecular Weight ( g/mol ) | pKa₁ | Acidity Trend |

| Pentane-1,3,5-tricarboxylic acid | 204.18 | ~4.5 | Baseline |

| This compound | 280.27 | ~4.3 | More acidic due to phenyl group |

| Benzene-1,3,5-tricarboxylic acid | 210.14 | 3.12 | Most acidic due to aromatic system |

These comparative studies are essential for contextualizing the properties of this compound and for guiding the design of new functional molecules based on its scaffold.

Future Research Directions and Emerging Areas for 3 Phenylpentane 1,3,5 Tricarboxylic Acid

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of 3-phenylpentane-1,3,5-tricarboxylic acid is fundamental to unlocking its potential. While traditional methods may involve multi-step reactions, future research is expected to focus on more advanced and sustainable synthetic routes.

One promising avenue is the exploration of one-pot synthesis strategies . These methods, which involve the sequential addition of reagents in a single reaction vessel, can significantly improve efficiency by reducing purification steps and solvent waste. For instance, a possible one-pot reaction could involve the Michael addition of a phenyl-substituted active methylene (B1212753) compound to a suitable α,β-unsaturated dicarboxylic acid ester, followed by in-situ hydrolysis.

Another area of development lies in green chemistry approaches . This could include the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize the use of stoichiometric reagents. Microwave-assisted and ultrasound-assisted synthesis are other green techniques that could be explored to accelerate reaction times and improve yields. ewadirect.com

Furthermore, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound would be highly valuable. Chiral versions of this ligand could lead to the formation of homochiral coordination polymers with applications in enantioselective catalysis and separations.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization of reaction conditions, catalyst development |

| Green Chemistry Approaches | Environmental sustainability, reduced cost | Use of benign solvents, catalytic methods |

| Asymmetric Synthesis | Access to chiral materials | Development of chiral catalysts, enantioselective routes |

Exploration of Novel Coordination Architectures

The three carboxylic acid groups and the flexible nature of the pentane (B18724) chain in this compound make it an excellent candidate for the construction of diverse and novel coordination architectures, such as metal-organic frameworks (MOFs) and coordination polymers.

The flexibility of the ligand can lead to the formation of dynamic or "soft" porous crystals that can respond to external stimuli such as guest molecules, temperature, or pressure. mdpi.com This "breathing" behavior is highly desirable for applications in gas storage and separation. Future research will likely focus on systematically exploring the coordination of this compound with a variety of metal ions to generate a library of new MOFs. The influence of reaction conditions, such as solvent, temperature, and pH, on the resulting crystal structure and topology will be a key area of investigation. doi.org

The phenyl group can also play a significant role in the final architecture through π-π stacking interactions, which can help to stabilize the framework and influence the pore size and shape. doi.org The interplay between the flexible backbone and these weaker interactions could lead to unprecedented network topologies. Researchers may also explore the use of co-ligands to further tune the dimensionality and properties of the resulting coordination polymers. researchgate.net

| Coordination Architecture | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size | Gas storage, separation, catalysis |

| Flexible/Dynamic Frameworks | Stimuli-responsive behavior | Smart materials, sensors |

| Supramolecular Assemblies | Controlled self-assembly | Crystal engineering, host-guest chemistry |

Integration into Functional Materials

The unique structural features of this compound suggest its potential for integration into a variety of functional materials. MOFs and coordination polymers derived from this ligand could be designed to exhibit specific properties for targeted applications.